3,4-(Methylenedioxy)aniline

概述

描述

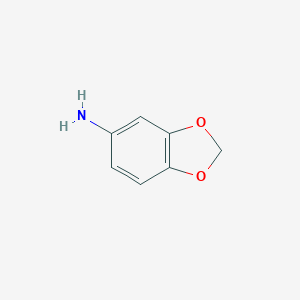

3,4-(Methylenedioxy)aniline, also known as 3,4-(Methylenedioxy)-aniline, is an organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.1360 g/mol . This compound is characterized by a benzodioxole ring fused with an amine group at the 5-position. It is a versatile compound used in various scientific research fields due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

3,4-(Methylenedioxy)aniline can be synthesized through several methods. One common synthetic route involves the reaction of piperonylic acid with thiosemicarbazide in the presence of phosphoryl chloride, which is heated at 65–75°C for 35–45 minutes . Another method involves the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base with 3-bromoindoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the scale of production.

化学反应分析

Types of Reactions

3,4-(Methylenedioxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.

科学研究应用

Chemical Synthesis

Building Block for Organic Compounds

MDA is primarily utilized as an intermediate in the synthesis of numerous organic compounds. It serves as a crucial building block for constructing heterocyclic compounds, including:

- Thiazolidinones : These compounds exhibit various biological activities such as antitumor and antidiabetic properties.

- Furo[3,4-b]quinolin-1(3H)-ones : Known for their potential medicinal applications.

- Dioxolo[4,5-b]phenothiazines : These are explored for their therapeutic properties in medicinal chemistry.

Biological Applications

Anticancer Research

Research has indicated that MDA may possess anticancer properties due to its ability to inhibit specific enzymes and pathways involved in cancer progression. Studies have shown that derivatives of MDA can selectively inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases and cancer therapy .

Case Study: MAO and AChE Inhibition

A library of MDA-derived semicarbazones was synthesized and evaluated for their inhibitory effects on MAO and AChE. Notably, one compound demonstrated significant inhibition with IC50 values in the nanomolar range, indicating strong potential for therapeutic use in treating neurodegenerative diseases .

Material Science

Polymer Applications

In its polymerized form, poly(3,4-methylenedioxyaniline) is used to develop advanced materials such as electrochemical sensors. These sensors have been designed to detect endocrine-disrupting agents like bisphenol A (BPA) using nanocomposite materials combining MDA with magnetic nanoparticles.

Pharmaceutical Applications

Synthesis of Pharmaceutical Intermediates

MDA is employed in the synthesis of various pharmaceutical intermediates. For example, it undergoes N-alkylation with cyclic secondary alkylamines to yield N-arylpyrrolidines and γ-glutamylanilides, which are important in drug development .

作用机制

The mechanism of action of 3,4-(Methylenedioxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fructose transporter protein GLUT5, which is involved in the proliferation of colon cancer cells . This inhibition leads to decreased viability of cancer cells while sparing normal cells. Additionally, it can induce apoptosis in cancer cells through the activation of caspase systems .

相似化合物的比较

3,4-(Methylenedioxy)aniline can be compared with other similar compounds such as:

- 3,4-(Methylenedioxy)-aniline

- 1-Amino-3,4-dimethylenedioxybenzene

- 4-Amino-1,2-methylenedioxybenzene

- 5-Aminobenzodioxole

These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific interactions with molecular targets and its versatility in various chemical reactions .

生物活性

3,4-(Methylenedioxy)aniline (MDA) is an organic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure allows it to participate in various biochemical pathways, leading to potential therapeutic applications. This article explores the biological activities of MDA, including its antitumor, antidiabetic, antiviral, and neuroprotective properties.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 137.14 g/mol

- Solubility : Slightly soluble in water; sensitive to air and light.

The biological activity of MDA is primarily attributed to its ability to undergo N-alkylation with cyclic secondary alkylamines, facilitated by a Shvo catalyst. This reaction yields N-arylpyrrolidines, which have been shown to possess various pharmacological effects.

1. Antitumor Activity

MDA has been investigated for its potential as an anticancer agent. Research indicates that it can inhibit specific enzymes and pathways involved in tumor growth. For instance, derivatives of MDA have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

2. Antidiabetic Effects

Studies have demonstrated that MDA exhibits antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. Its derivatives have been synthesized and evaluated for their ability to modulate glucose metabolism.

3. Antiviral Properties

MDA has shown promising results in antiviral studies, particularly against viral infections where it inhibits viral replication. Its mechanism may involve interference with viral entry or replication processes within host cells.

4. Neuroprotective Effects

A library of MDA-derived semicarbazones has been synthesized and evaluated for their inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE). These compounds showed selective inhibition with IC50 values in the nanomolar range, indicating potential for treating neurodegenerative diseases such as Alzheimer’s.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antidiabetic | Enhances insulin sensitivity | |

| Antiviral | Inhibits viral replication | |

| Neuroprotective | Inhibits MAO and AChE |

Case Study: Neuroprotective Activity

In a study evaluating the neuroprotective effects of MDA derivatives, compound 16 demonstrated significant inhibition of both MAO-A (IC50 = 4.52 μM) and MAO-B (IC50 = 0.059 μM), along with AChE inhibition (IC50 = 0.0087 μM). Kinetic studies indicated competitive inhibition mechanisms, suggesting that these compounds could be developed into therapeutic agents for neurodegenerative diseases .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 3,4-(methylenedioxy)aniline, and how can reaction yields be optimized?

this compound is synthesized via nitration followed by nitro reduction of 1,3-benzodione derivatives. A critical step involves controlling reaction conditions (temperature, catalyst loading) to minimize side products. For example, iron-catalyzed hydrosilylation of this compound in the presence of diacids yields cyclic amines like piperidines with 84% efficiency under optimized conditions . Researchers should prioritize inert atmospheres (e.g., N₂) and stoichiometric control of reducing agents (e.g., FeCl₃) to enhance yields.

Q. How is this compound characterized structurally, and what spectroscopic markers confirm its identity?

Key characterization methods include:

- NMR : Aromatic protons appear as doublets (δ 6.5–7.0 ppm) due to the methylenedioxy group’s electron-withdrawing effect.

- IR : Stretching vibrations at ~1240 cm⁻¹ (C-O-C) and ~1500 cm⁻¹ (C-N) confirm the methylenedioxy and aniline moieties.

- Mass Spectrometry : Molecular ion peak at m/z 153.1 (C₇H₇NO₂).

These methods, combined with elemental analysis, validate purity and structural integrity .

Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?

The compound serves as a precursor for antibiotics (e.g., oxolinic acid, cinoxacin) and neurologically active agents. Its methylenedioxy group enhances π-π stacking in drug-receptor interactions, making it valuable for designing heterocyclic scaffolds like quinolines and piperidines .

Advanced Research Questions

Q. How does this compound participate in rhodium-catalyzed C–H activation for regioselective quinoline synthesis?

In Rh-catalyzed reactions with alkynyl esters, this compound undergoes non-directed C–H activation at the meta position, forming 3,4-substituted quinolines. Regioselectivity is influenced by:

- Electron density modulation from the methylenedioxy group.

- Steric effects of substituents on the alkyne.

Optimal conditions (room temperature, 6 h reaction time) yield intermediates like 3c (15% isolated) with high chemoselectivity. Kinetic studies suggest competitive coordination between the catalyst and substrate directing groups .

Q. What methodologies are used to evaluate this compound-derived semicarbazones as dual MAO-B/AChE inhibitors?

A combinatorial library of semicarbazones was screened via:

- Enzyme kinetics : IC₅₀ values (e.g., 0.059 μM for MAO-B) determined using fluorometric assays.

- Molecular docking : Hydrogen bonding with MAO-B’s FAD-binding site (e.g., compound 16 ).

- ADME prediction : LogP and topological polar surface area (TPSA) calculated for blood-brain barrier permeability.

Derivatives with electron-withdrawing groups (e.g., dichlorobenzylidene) showed enhanced inhibition via competitive binding .

Q. How do steric and electronic factors influence this compound’s reactivity in iron-catalyzed cyclic amine synthesis?

In iron-catalyzed hydrosilylation, electron-rich anilines like this compound facilitate oxidative addition to Fe(0) centers, forming Fe-N intermediates. Steric hindrance from the methylenedioxy group slows reductive elimination, favoring six-membered piperidine rings (84% yield) over smaller heterocycles. Mechanistic studies using deuterium labeling confirm H₂ liberation as a byproduct .

Q. Key Methodological Considerations

- Contradiction Analysis : Discrepancies in IC₅₀ values (e.g., antiandrogen vs. MAO-B activity) may arise from assay conditions (e.g., pH, substrate concentration). Validate via orthogonal assays (e.g., SPR, ITC).

- Experimental Design : For catalytic studies, use control experiments (e.g., radical traps) to distinguish between ionic and radical pathways.

- Computational Validation : Pair docking studies with MD simulations to assess binding stability over time .

属性

IUPAC Name |

1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNXYCFREOZBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065743 | |

| Record name | 1,3-Benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown flakes; [Aldrich MSDS] | |

| Record name | 1,3-Benzodioxol-5-amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14268-66-7 | |

| Record name | Benzodioxol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14268-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014268667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxol-5-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-(methylenedioxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BENZODIOXOL-5-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q750587K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。